molecular formula C15H7BrFN3OS B389261 (4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B389261
M. Wt: 376.2g/mol
InChI Key: HXYDPDZUDPDQSU-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines bromine, fluorine, and thiazole moieties, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-aminothiazole, followed by cyclization with 2-bromo-3-nitropyridine. The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .

Scientific Research Applications

7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with DNA, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-fluorobenzylidene)-1,3-thiazolo[4,5-b]pyridin-3(2H)-one
  • 7-bromo-2-(3-chlorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
  • 2-(3-fluorobenzylidene)-1,3-thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one

Uniqueness

The uniqueness of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C15H7BrFN3OS

Molecular Weight

376.2g/mol

IUPAC Name

(4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C15H7BrFN3OS/c16-9-6-11-13(18-7-9)20-14(21)12(22-15(20)19-11)5-8-2-1-3-10(17)4-8/h1-7H/b12-5+

InChI Key

HXYDPDZUDPDQSU-LFYBBSHMSA-N

SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2

Origin of Product

United States

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